molecular formula C13H16FNO2 B13010998 Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13010998
M. Wt: 237.27 g/mol
InChI Key: RECSJVDZPUFSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound, This compound , reflects its pyrrolidine backbone substituted at three positions: a methyl group at nitrogen (position 1), a 3-fluorophenyl group at position 4, and a methyl ester at position 3. The molecular formula C₁₃H₁₆FNO₂ corresponds to a molecular weight of 237.27 g/mol, as confirmed by spectral and elemental analysis.

Table 1: Comparative Molecular Features of Pyrrolidine Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₃H₁₆FNO₂ 237.27 1-methyl, 3-ester, 4-(3-F-Ph)
(3S,4S)-1-[(4-chloro-3-fluorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid C₁₃H₁₅ClFNO₂ 272.71 4-methyl, 3-carboxylic acid, 1-(4-Cl-3-F-Ph)
Methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate C₁₄H₁₈FNO₂ 251.30 Piperidine backbone, 4-(4-F-Ph)

The methyl ester at position 3 introduces electron-withdrawing effects, while the 3-fluorophenyl group at position 4 contributes steric bulk and polarizability.

Stereochemical Configuration and Conformational Isomerism

The pyrrolidine ring adopts a C-4 exo envelope conformation due to the steric demands of the 3-fluorophenyl group and the electronic effects of the methyl ester. This puckering mode minimizes non-bonded interactions between the fluorophenyl substituent and the ester group, as observed in related proline derivatives. Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations suggest that the methyl group at nitrogen (position 1) further restricts ring flexibility, favoring a single dominant conformer in solution.

Two chiral centers exist at positions 3 and 4 of the pyrrolidine ring, yielding four possible stereoisomers. However, synthetic routes typically produce the 3R,4S diastereomer as the major product due to kinetic control during cyclization. The fluorine atom’s electronegativity induces a dipole moment that aligns with the ester carbonyl, stabilizing the observed conformation.

Crystallographic Characterization and X-ray Diffraction Studies

While X-ray diffraction data for this specific compound remain unpublished, crystallographic studies of analogous pyrrolidine derivatives reveal triclinic crystal systems with P 1 space group symmetry. For example, methyl 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate (PubChem CID 9794957) forms hydrogen-bonded dimers via ester carbonyl interactions, a feature likely shared by the title compound. The 3-fluorophenyl group’s meta substitution pattern is expected to disrupt planar stacking interactions, leading to looser packing compared to para-substituted analogs.

Key crystallographic parameters for related compounds:

  • Piperidine analog (CID 9794957): Unit cell dimensions a = 8.21 Å, b = 10.34 Å, c = 12.47 Å; α = 89.5°, β = 78.2°, γ = 81.4°
  • Proline tert-butyl derivatives: C-C bond lengths of 1.54–1.58 Å in the pyrrolidine ring, with N-C bond elongation (1.48 Å) due to steric strain

Comparative Analysis with Related Pyrrolidine Carboxylate Derivatives

Structural modifications at the pyrrolidine ring’s 1-, 3-, and 4-positions significantly alter physicochemical properties:

  • 1-Substitution Effects:

    • The 1-methyl group in the title compound reduces nitrogen basicity (predicted pKa ~6.8) compared to 1-benzyl analogs (pKa ~8.2).
    • Bulkier substituents at position 1, such as the (4-chloro-3-fluorophenyl)methyl group in CSC009258487, increase logP by 0.8–1.2 units.
  • 3-Substitution Trends:

    • Methyl esters (as in the title compound) exhibit 20–30°C lower melting points than carboxylic acid derivatives due to disrupted hydrogen bonding.
    • Replacement of the ester with a 1,3-dioxoisoindolin-2-yl group (CAS 2248415-39-4) increases molar refractivity by 12.4 cm³/mol but reduces aqueous solubility 15-fold.
  • 4-Substitution Impact:

    • 3-Fluorophenyl substitution (title compound) provides a dipole moment of 2.1 Debye, whereas 4-fluorophenyl analogs (CID 9794957) show higher symmetry and dipole cancellation (1.4 Debye).
    • Chlorine introduction at the phenyl ring’s 4-position (CSC009258487) raises molecular weight by 35.4 g/mol and enhances halogen bonding potential.

Table 2: Substituent Effects on Pyrrolidine Derivatives

Position Substituent Effect on logP Effect on Melting Point
1 Methyl +0.3 -15°C
1 (4-Cl-3-F-Ph)methyl +1.1 +28°C
3 Methyl ester -0.2 -30°C
3 Carboxylic acid -1.4 +45°C
4 3-Fluorophenyl +0.9 -10°C
4 4-Fluorophenyl +0.7 +5°C

These comparisons underscore how strategic functionalization tunes solubility, crystallinity, and intermolecular interaction profiles for target applications.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16FNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

RECSJVDZPUFSAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and methylamine.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-fluorobenzaldehyde with methylamine in the presence of a suitable catalyst under controlled conditions.

    Esterification: The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings .

Scientific Research Applications

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with variations in substituent positions, aromatic groups, and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Methyl 4-(3-Fluorophenyl)-1-Methylpyrrolidine-3-Carboxylate and Analogs

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Target/Activity Synthesis Yield/Purity
This compound (Target Compound) 3-Fluorophenyl at C4, methyl ester at C3, 1-methylpyrrolidine backbone ~237.24 (calculated) Not explicitly reported; inferred HDAC inhibition potential based on MC1568 analog N/A (data not in evidence)
MC1568 (3-[5-(3-(3-Fluorophenyl)−3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide) Fluorophenyl-propenyl substituent, hydroxamic acid group ~357.35 HDAC inhibitor (Class II selective) Commercial (TOCRIS)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Benzodioxole at C4, trifluoromethylphenyl-ureido group, carboxylic acid at C3 466 (APCI-MS) Not specified; urea linkage suggests kinase or protease targeting 68% yield, >99% purity
Methyl 4-(4-fluorophenyl)-1-methyl-3-nitromethyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3-carboxylate 4-Fluorophenyl, spiro-indoline-pyrrolidine framework, nitro group ~481.42 (calculated) Crystallographically characterized; potential β-turn mimic in peptides Structural report only

Key Findings :

Substituent Position Effects: The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in the spiro derivative . The trifluoromethylphenyl group in ’s compound introduces strong electron-withdrawing effects, improving metabolic stability but possibly reducing solubility compared to the monofluorinated target compound .

Backbone Modifications: The spiro-indoline-pyrrolidine framework in ’s compound adds conformational rigidity, which is absent in the target compound’s simpler pyrrolidine structure. This rigidity is critical for mimicking peptide β-turns in drug design . The hydroxamic acid group in MC1568 (absent in the target compound) is a known zinc-binding motif critical for HDAC inhibition, suggesting that ester-to-hydroxamic acid conversion could enhance bioactivity .

Synthetic Accessibility :

  • Analogs with urea or nitro groups (e.g., ) show moderate yields (63–68%), indicating that introducing bulky substituents (e.g., trifluoromethyl) may complicate synthesis . The target compound’s simpler structure likely allows higher yields, though direct data are unavailable.

Crystallographic Characterization :

  • While the target compound lacks reported crystallographic data, ’s spiro derivative was analyzed using SHELX and WinGX software, highlighting the importance of crystallography in understanding conformational preferences .

Biological Activity

Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate (CAS: 1706442-20-7) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a methyl group and a carboxylate ester functional group. The presence of a fluorine atom at the 3-position of the phenyl ring enhances its lipophilicity, which may influence its interaction with biological targets.

Property Value
Molecular FormulaC13H14FNO2
Molecular Weight235.25 g/mol
CAS Number1706442-20-7

The biological activity of this compound has been linked to its potential as a ligand for various receptors, particularly in the central nervous system. Its structure suggests interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic properties, although comprehensive pharmacological evaluations are still required to elucidate its mechanisms of action.

Structure-Activity Relationship (SAR)

Recent research has focused on understanding the SAR of compounds related to this compound. The following table summarizes key findings from SAR studies:

Modification Effect on Activity
Replacement of phenyl ring with heteroaromatic ringsImproved activity noted in some cases
Variation in length of linkage between phenyl and pyrrolidineSignificant impact on antagonist activity
Substituent effects on the phenyl ring (e.g., position and size)Altered potency; para-substituted compounds showed higher activity

Case Studies

  • Neuropeptide Receptor Antagonism : A study involving various compounds related to this compound demonstrated its potential as an antagonist for neuropeptide receptors, particularly RXFP3. The compound exhibited IC50 values indicating significant antagonist activity, suggesting a role in modulating physiological processes such as appetite control and stress response .
  • High-Throughput Screening : In a high-throughput screening assay aimed at identifying compounds with motility inhibition effects on Caenorhabditis elegans, this compound was evaluated alongside other candidates. The results indicated promising motility inhibition at specific concentrations, paving the way for further investigations into its therapeutic applications .

Pharmacological Evaluations

Pharmacological evaluations have highlighted several potential applications for this compound:

  • Anti-inflammatory Activity : Initial studies suggest that this compound may possess anti-inflammatory properties, warranting further investigation into its mechanisms and therapeutic potential.
  • Analgesic Properties : Given its structural similarities to known analgesics, there is potential for this compound to be developed into an effective pain management agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.